Strinoline
Description
Strinoline (CAS: 39862-58-3) is a specialized organic compound produced by Shenzhen Aitatop Chemical Co., Ltd., with a purity of 95% and available in 1g quantities . The compound is part of a broader portfolio emphasizing custom synthesis and scale-up capabilities, including NMR, MS, HPLC, and GC validation for quality assurance .
Properties
CAS No. |
39862-58-3 |
|---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C10H6N4/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-14-10/h1-6H |
InChI Key |
ARFYZKAYDRJATN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Strinoline; Strinolina; Strinolinum. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Skraup Synthesis Method: This is the most widely used method for the preparation of quinoline derivatives, including strinoline.
Friedlander Synthesis: This method involves the condensation of ortho-amino benzaldehyde with acetaldehyde in the presence of sodium hydroxide solution.
Doebner-Miller Synthesis: Primary aryl amines with free ortho positions react with alpha, beta-unsaturated carbonyl compounds in the presence of acid to yield quinolines.
Knorr Quinoline Synthesis: This involves the condensation of aniline with beta-ketoester at high temperatures to give an anilide intermediate, which then undergoes cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Skraup synthesis method due to its efficiency and yield . The reaction conditions are optimized to ensure maximum production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal and antimicrobial properties.
Medicine: Potential use as an antifungal agent in the treatment of fungal infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which strinoline exerts its effects involves the inhibition of fungal cell wall synthesis . It targets specific enzymes involved in the biosynthesis of essential components of the fungal cell wall, leading to cell lysis and death . The molecular pathways involved include the inhibition of ergosterol synthesis, a key component of the fungal cell membrane .
Comparison with Similar Compounds
Research Findings and Limitations
Key Insights
- This compound’s structural ambiguity complicates direct comparisons, necessitating reliance on chemical grouping principles (e.g., functional group similarity) .
- Industrial synthesis capabilities (e.g., mg to ton-scale) differentiate this compound from lab-scale analogs like STRIADYNE .
Biological Activity
Strinoline, a compound derived from natural sources, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound belongs to a class of natural products known for their pharmacological properties. Its molecular formula and structural features are essential for understanding its biological activity.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various bacterial and fungal strains.
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
Biological Activity Data Table
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in various contexts:
- Cancer Treatment : A study investigated the effects of this compound on breast cancer cells (MCF-7) and found that it significantly inhibited cell growth and induced apoptosis. This suggests potential for this compound as an adjunct therapy in cancer treatment.
- Infection Control : Another case study focused on the antimicrobial properties of this compound against common pathogens like Staphylococcus aureus. The results indicated a notable reduction in bacterial viability, supporting its use as a natural antimicrobial agent.
- Oxidative Stress Reduction : A clinical investigation explored the antioxidant effects of this compound in patients with oxidative stress-related conditions. The findings demonstrated improved biomarkers of oxidative damage following this compound supplementation.
Research Findings
Recent research has further elucidated the biological activity of this compound:
- In vitro Studies : Laboratory experiments have confirmed that this compound can modulate various signaling pathways involved in inflammation and apoptosis, making it a candidate for further development in therapeutic applications.
- Animal Models : Preclinical studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and enhancing overall survival rates in treated groups compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
